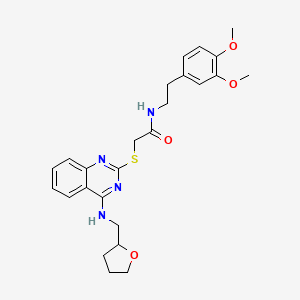
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Chemoselective Acetylation for Antimalarial Drugs Synthesis : The compound N-(2-Hydroxyphenyl)acetamide, a structural relative of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol, a crucial step in this synthesis, has been optimized using various acyl donors, showcasing the importance of these compounds in the development of antimalarial medications (Magadum & Yadav, 2018).
Investigating Molecular Structures : Studies on acetamide and N-methylacetamide by electron diffraction in gaseous states have provided insights into the molecular structures of these compounds, which could be extrapolated to understand the structural properties of this compound. These studies help in understanding the impact of hydrogen bonding on molecular distances and structure stability in different states (Kimura & Aoki, 1953).
Potential Medicinal Applications
- Antioxidant Activity : The free radical scavenging activity of compounds structurally similar to this compound has been studied. For example, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with antioxidant properties, was investigated for its ability to scavenge free radicals, indicating potential antioxidant applications for similar compounds (Boudebbous et al., 2021).
Metabolic Studies
- Comparative Metabolism in Liver Microsomes : The metabolism of chloroacetamide herbicides, which are structurally related to the compound , has been studied in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential toxicological profiles of a wide range of acetamide derivatives, including this compound, highlighting the importance of understanding the metabolic fate of these compounds (Coleman et al., 2000).
Environmental Impact and Detection
- Detection in the Hydrologic System : The presence and distribution of acetochlor, a chloroacetamide herbicide similar to the acetamide derivative in focus, have been tracked in the hydrologic system of the Midwestern United States. This research underscores the importance of monitoring environmental residues of such compounds to assess their ecological impact and potential human health implications (Kolpin et al., 1996).
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-8-12(15)6-10-4-2-3-5-11(10)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWZTSPRTMZFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2559171.png)
![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)

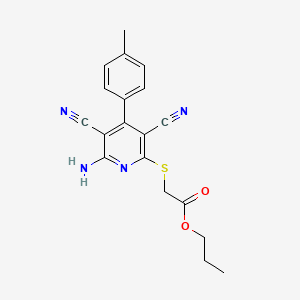
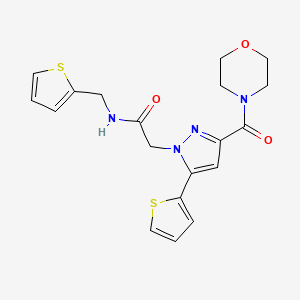
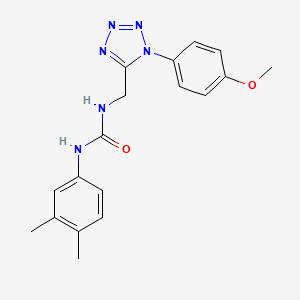

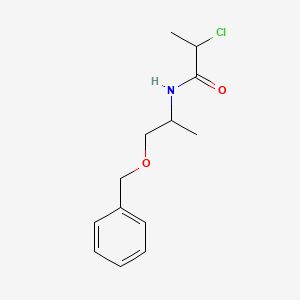

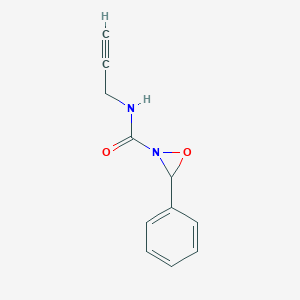
![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)


